Cas no 2228288-66-0 (3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol)

3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-olは、ピリジンとピロリジンの複合構造を有する有機化合物です。分子内にジメチルアミノ基とヒドロキシル基を併せ持ち、高い反応性と多様な分子修飾の可能性を特徴とします。特に医薬品中間体としての応用が期待され、生理活性物質の合成において重要な骨格構造を提供します。分子設計の柔軟性に優れ、標的タンパク質との相互作用を最適化できる点が利点です。また、水酸基の存在により溶解性が調整可能で、製剤化プロセスにおける加工適性にも優れています。創薬研究分野で注目される高機能性ビルディングブロックとしての潜在性を有しています。

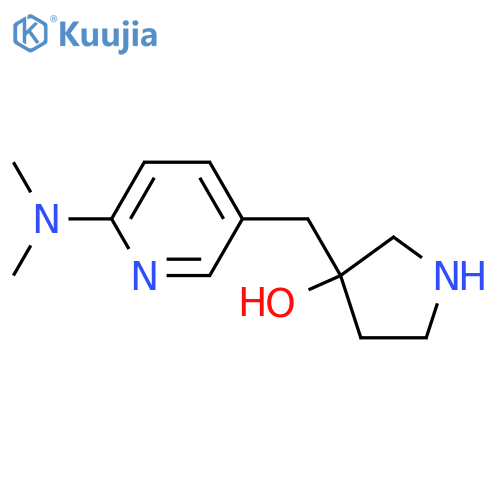

2228288-66-0 structure

商品名:3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol

3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol

- 2228288-66-0

- 3-{[6-(dimethylamino)pyridin-3-yl]methyl}pyrrolidin-3-ol

- EN300-1761969

-

- インチ: 1S/C12H19N3O/c1-15(2)11-4-3-10(8-14-11)7-12(16)5-6-13-9-12/h3-4,8,13,16H,5-7,9H2,1-2H3

- InChIKey: HTNJGSLVGGRMED-UHFFFAOYSA-N

- ほほえんだ: OC1(CC2C=NC(=CC=2)N(C)C)CNCC1

計算された属性

- せいみつぶんしりょう: 221.152812238g/mol

- どういたいしつりょう: 221.152812238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1761969-10.0g |

3-{[6-(dimethylamino)pyridin-3-yl]methyl}pyrrolidin-3-ol |

2228288-66-0 | 10g |

$5037.0 | 2023-06-03 | ||

| Enamine | EN300-1761969-10g |

3-{[6-(dimethylamino)pyridin-3-yl]methyl}pyrrolidin-3-ol |

2228288-66-0 | 10g |

$5037.0 | 2023-09-20 | ||

| Enamine | EN300-1761969-1.0g |

3-{[6-(dimethylamino)pyridin-3-yl]methyl}pyrrolidin-3-ol |

2228288-66-0 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1761969-5.0g |

3-{[6-(dimethylamino)pyridin-3-yl]methyl}pyrrolidin-3-ol |

2228288-66-0 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1761969-0.5g |

3-{[6-(dimethylamino)pyridin-3-yl]methyl}pyrrolidin-3-ol |

2228288-66-0 | 0.5g |

$1124.0 | 2023-09-20 | ||

| Enamine | EN300-1761969-1g |

3-{[6-(dimethylamino)pyridin-3-yl]methyl}pyrrolidin-3-ol |

2228288-66-0 | 1g |

$1172.0 | 2023-09-20 | ||

| Enamine | EN300-1761969-5g |

3-{[6-(dimethylamino)pyridin-3-yl]methyl}pyrrolidin-3-ol |

2228288-66-0 | 5g |

$3396.0 | 2023-09-20 | ||

| Enamine | EN300-1761969-0.25g |

3-{[6-(dimethylamino)pyridin-3-yl]methyl}pyrrolidin-3-ol |

2228288-66-0 | 0.25g |

$1078.0 | 2023-09-20 | ||

| Enamine | EN300-1761969-0.05g |

3-{[6-(dimethylamino)pyridin-3-yl]methyl}pyrrolidin-3-ol |

2228288-66-0 | 0.05g |

$983.0 | 2023-09-20 | ||

| Enamine | EN300-1761969-0.1g |

3-{[6-(dimethylamino)pyridin-3-yl]methyl}pyrrolidin-3-ol |

2228288-66-0 | 0.1g |

$1031.0 | 2023-09-20 |

3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

2228288-66-0 (3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol) 関連製品

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1189426-16-1(Sulfadiazine-13C6)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬